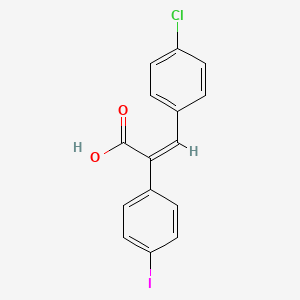
3-(4-Chlorophenyl)-2-(4-iodophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is an organic compound characterized by the presence of both chlorine and iodine atoms attached to phenyl rings, which are further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding alcohol.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity to these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
- (2Z)-3-(4-Bromophenyl)-2-(4-iodophenyl)-acrylic acid
- (2Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)-acrylic acid
- (2Z)-3-(4-Chlorophenyl)-2-(4-methylphenyl)-acrylic acid
Comparison: Compared to its analogs, (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is unique due to the combination of chlorine and iodine atoms, which can influence its reactivity and biological activity. The presence of these halogens can enhance its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C15H10ClIO2 |
|---|---|
Molecular Weight |
384.59 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClIO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)/b14-9- |
InChI Key |
VIACNOMAKCIAAP-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C2=CC=C(C=C2)I)\C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




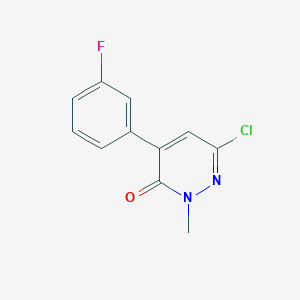
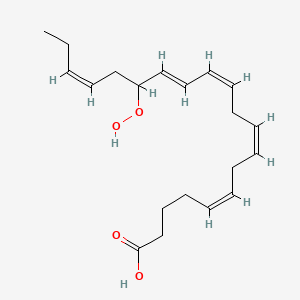
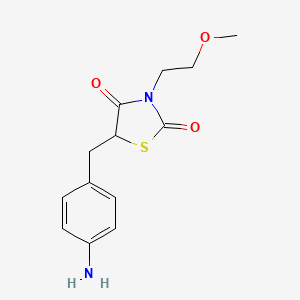
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
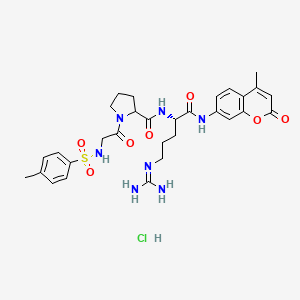
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
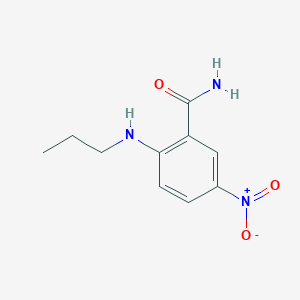
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
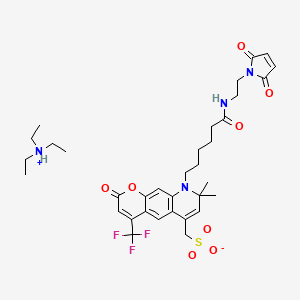

![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
